

Technical Profile: 2-Ethylproline Hydrochloride

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Compound of Interest

Compound Name: 2-Ethylproline hydrochloride

CAS No.: 1332530-89-8

Cat. No.: B1465126

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A Sterically Demanding Quaternary Amino Acid for Peptidomimetics

Executive Summary & Nomenclature Alert

2-Ethylproline hydrochloride (specifically

-ethylproline) is a non-proteinogenic, conformationally constrained amino acid. Unlike natural L-proline, which has a secondary amine and a tertiary

-carbon, 2-ethylproline features a quaternary

-carbon. This structural modification introduces massive steric bulk directly at the peptide backbone, severely restricting rotational freedom (

and

angles) and modulating the cis/trans isomerization of the preceding amide bond.

CRITICAL DISTINCTION: Do not confuse 2-Ethylproline with Proline Ethyl Ester.

- 2-Ethylproline: Ethyl group attached to the

-carbon (C2). Function: Conformational lock.

- Proline Ethyl Ester: Ethyl group attached to the carboxylate oxygen. Function: C-terminal protection.

Molecular Architecture & Physicochemical Profile[1]

The introduction of an ethyl group at the C2 position creates a chiral quaternary center. This modification abolishes the

-proton, rendering the residue resistant to racemization under standard peptide coupling conditions and highly resistant to proteolytic cleavage.

Table 1: Physicochemical Specifications

Property	Specification	Notes
Chemical Name	(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride	Assumes L-Proline analog stereochemistry
Molecular Formula		
Molecular Weight	179.64 g/mol	Free base: 143.18 g/mol
Appearance	White to off-white crystalline powder	Highly hygroscopic
Solubility	mg/mL in , Methanol	Poor solubility in non-polar organics (DCM, Hexane)
Chirality	Typically (S)-enantiomer	Analogous to natural L-Proline
Melting Point	(Dec.)	Varies by crystal habit/solvate form
pKa (COOH)	~1.8	Lower than Pro due to steric/inductive effects
pKa (NH)	~10.4	Secondary amine

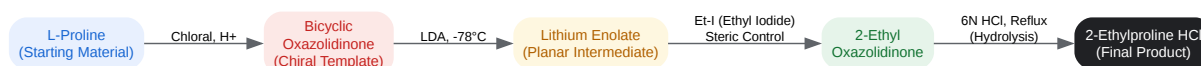
Synthetic Production: The Seebach SRS Method

Direct alkylation of proline is not feasible due to the lack of stereocontrol and potential for N-alkylation. The industrial and research standard for synthesizing 2-ethylproline is the Self-Regeneration of Stereocenters (SRS) method developed by Dieter Seebach. This method uses a chiral auxiliary formed from the amino acid itself to preserve stereochemical information during the enolization step.

Mechanism of Synthesis[4][5][6]

- Acetalization: L-Proline condenses with chloral (trichloroacetaldehyde) to form a bicyclic oxazolidinone.[1] This locks the nitrogen and carboxyl group.
- Enolization: Treatment with a strong base (LDA) generates a planar enolate. The bulky trichloromethyl group directs the incoming electrophile to the opposite face.
- Alkylation: Ethyl iodide attacks the enolate, regenerating the quaternary center with high diastereoselectivity (retention of configuration).
- Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure 2-ethylproline.

Visualization: Seebach SRS Workflow



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Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway ensures the retention of chirality when installing the ethyl group.

Structural Biology & Peptidomimetic Utility[8]

The primary utility of 2-ethylproline lies in its ability to force peptides into specific secondary structures.

The "Steric Lock" Effect

The ethyl group at the

-position creates a "hydrophobic lid" over the peptide backbone.

- Restricted

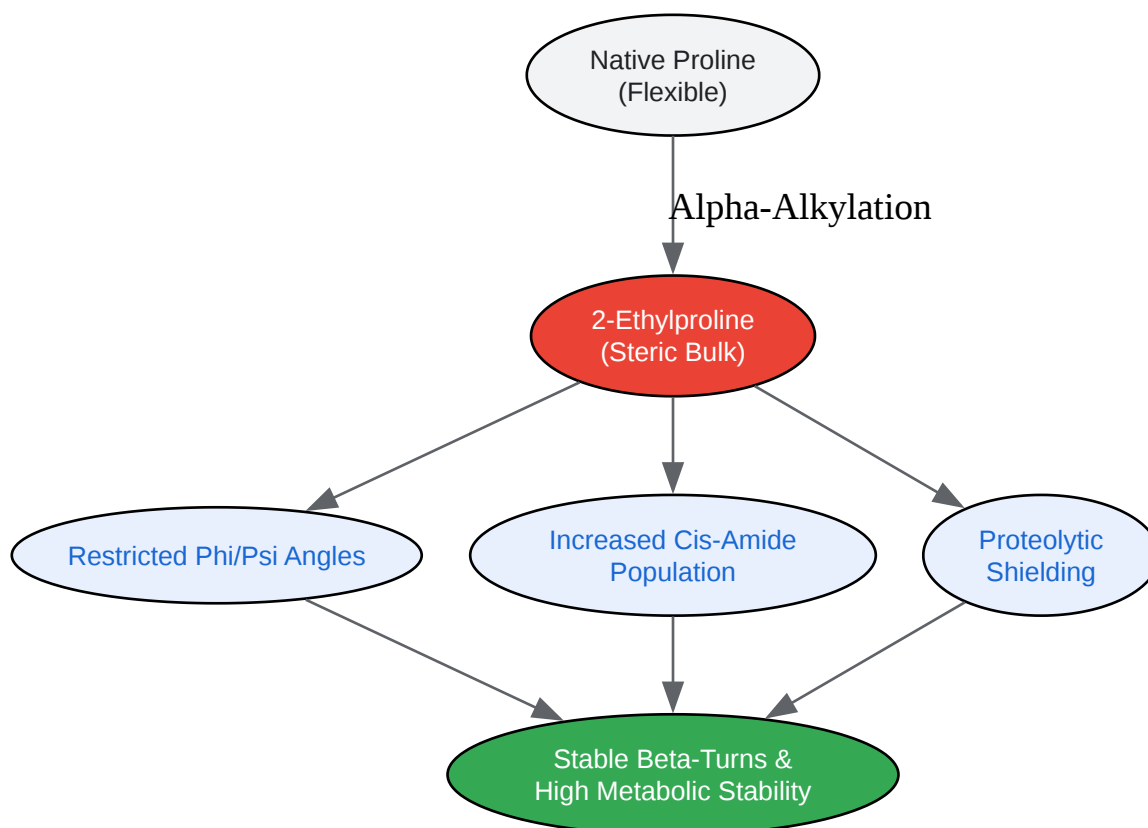
Space: The allowable Ramachandran space is significantly smaller than that of Proline or even 2-Methylproline. This forces the backbone into helical (

-helix) or turn (

-turn) conformations.

- Cis-Amide Stabilization: Proline residues naturally populate the cis amide state (~10-30%). The 2-ethyl substituent destabilizes the trans rotamer through 1,3-allylic strain, often increasing the population of the cis isomer, which is critical for nucleating -turns.
- Proteolytic Resistance: The quaternary center prevents proteases from accessing the amide bond, significantly increasing the half-life of peptide drugs in serum.

Visualization: Conformational Impact



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Figure 2: Mechanistic impact of replacing Proline with 2-Ethylproline in a peptide sequence.

Experimental Protocols

A. Peptide Coupling (The "Difficult Coupling" Scenario)

Coupling 2-ethylproline to the N-terminus of a growing peptide chain is kinetically slow due to the steric hindrance of the quaternary center. Standard carbodiimide methods (EDC/DIC) often fail or result in low yields.

Recommended Protocol:

- Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.
- Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to accelerate the reaction via the neighboring group effect.
- Conditions:
 - Solvent: DMF or NMP (polar aprotic is essential).
 - Stoichiometry: 3-5 equivalents of amino acid and coupling agent.
 - Time: Double coupling cycles (2 x 2 hours) or extended reaction time (12-24 hours).
- Monitoring: Ninhydrin test (Kaiser test) is ineffective for proline (secondary amine). Use Chloranil test or micro-cleavage LC-MS to verify coupling completion.

B. Storage and Handling

- Hygroscopicity: The HCl salt attracts moisture rapidly. Weighing should be performed quickly or in a glovebox/dry bag.
- Storage:

in a sealed container with desiccant.

- **Stability:** Stable in solid form for >2 years. In solution, avoid basic pH for prolonged periods to prevent potential (though slow) diketopiperazine formation if the sequence allows.

References

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Sources

- [1. US20080145335A1 - Analogues of Glycyl-Prolyl-Glutamate - Google Patents \[patents.google.com\]](#)
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